molecular formula C12H12BNO2 B13466417 [4-(Phenylamino)phenyl]boronic acid

[4-(Phenylamino)phenyl]boronic acid

Cat. No.: B13466417
M. Wt: 213.04 g/mol
InChI Key: OXUQOCPMRLIIOR-UHFFFAOYSA-N
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Description

[4-(Phenylamino)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The structure of this compound includes a phenyl group attached to an amino group, which is further connected to another phenyl group, and finally bonded to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Phenylamino)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Phenylamino)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenylboronic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Phenylboronic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

Chemistry:

    Catalysis: [4-(Phenylamino)phenyl]boronic acid is used as a catalyst in various organic reactions, including cross-coupling reactions.

    Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology:

    Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Biosensors: It is employed in the development of biosensors for detecting various analytes.

Medicine:

    Drug Development: this compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry:

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [4-(Phenylamino)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and biosensing. The boronic acid moiety interacts with the target molecules, forming stable complexes that can modulate biological pathways .

Comparison with Similar Compounds

Uniqueness: [4-(Phenylamino)phenyl]boronic acid is unique due to the presence of both phenyl and amino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and various applications.

Properties

Molecular Formula

C12H12BNO2

Molecular Weight

213.04 g/mol

IUPAC Name

(4-anilinophenyl)boronic acid

InChI

InChI=1S/C12H12BNO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14-16H

InChI Key

OXUQOCPMRLIIOR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)NC2=CC=CC=C2)(O)O

Origin of Product

United States

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